2-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
Description
2-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a pyrimidin-4-amine derivative featuring a cyclopropyl substituent at the 2-position and a pyrrolidine ring linked to an oxane (tetrahydropyran) moiety at the 4-amine position.
Properties
IUPAC Name |
2-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-2-12(1)16-17-7-3-15(19-16)18-13-4-8-20(11-13)14-5-9-21-10-6-14/h3,7,12-14H,1-2,4-6,8-11H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDDZPPKISEWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)NC3CCN(C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrimidin-4-amine core. This can be achieved through a condensation reaction between an appropriate amine and a β-diketone or β-ketoester
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions may use alkyl halides and strong nucleophiles.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine
In the field of medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the production of advanced materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which 2-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Structural Analogues of Pyrimidin-4-amine Derivatives
6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine (CAS 1311314-57-4)
- Core Structure : Pyrimidin-4-amine.
- Substituents :
- Position 6: Chloro group.
- Position 4: 2-(propan-2-yl)oxan-3-yl group.
- Key Differences vs. Target Compound :
- The target compound has a cyclopropyl group at position 2, whereas this analog has a chloro group at position 5.
- The oxane substituent in the target compound is at the 4-position (linked via pyrrolidine), whereas this analog’s oxane is at the 3-position with a propan-2-yl branch.
- Steric differences in oxane substitution could influence binding pocket interactions in biological targets .
BAY-320 and BAY-524 (Pyrazole Derivatives)
- Substituents :
- BAY-320: 5-cyclopropyl, 4-methyl, 4-ethoxy-2,6-difluorobenzyl.
- BAY-524: 5-methoxy, 4-methyl, 4-ethoxy-2,6-difluorobenzyl.
- Biological Activity : Both inhibit Bub1 kinase, measured via autophosphorylation and histone H2A-T120 phosphorylation .
- Comparison :
- While structurally distinct (pyrazole vs. pyrimidine cores), both classes target kinase pathways. The cyclopropyl group in BAY-320 and the target compound may similarly enhance metabolic stability.
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Synthesis : Copper-catalyzed coupling of 3-(4-iodo-pyrazol-1-yl)pyridine with cyclopropanamine, using Cs₂CO₃ and DMSO at 35°C for 48 hours.
- Yield : 17.9% after chromatography.
- Characterization : Melting point (104–107°C), NMR, and HRMS (m/z 215 [M+H]⁺) .
- Comparison :
- The target compound’s synthesis may require similar amine coupling steps but with a pyrrolidine-oxane intermediate. Lower yields (e.g., 17.9% here) highlight challenges in bicyclic substituent integration.
N-substituted Tetrahydro-2H-pyran-4-amine Derivatives
- Example 13 : Molecular weight 411.1 (C₂₆H₃₈N₂O₂).
- Example 14: Synthesized via hydrogenation (Pd/C, H₂, methanol), yielding 399.2 g/mol (C₂₅H₃₈N₂O₂) .
- Comparison :
- Hydrogenation steps (as in Example 14) might be relevant if the target compound’s pyrrolidine-oxane group requires saturation. Higher molecular weights in these analogs suggest increased lipophilicity compared to the target compound.
Physicochemical and Spectral Properties
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